molecular formula C20H17N3O2S B12926139 1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 62721-92-0

1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B12926139
CAS No.: 62721-92-0
M. Wt: 363.4 g/mol
InChI Key: UAXFACFEMQKYBS-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a nitrogen- and sulfur-containing heterocyclic compound characterized by a tetrahydroquinazoline backbone substituted with a 2-nitrophenyl group at position 1 and a phenyl group at position 2. This compound’s structural complexity makes it a candidate for diverse applications, including medicinal chemistry and materials science, though specific biological data remain underexplored in the provided evidence.

Properties

CAS No.

62721-92-0

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

1-(2-nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione

InChI

InChI=1S/C20H17N3O2S/c24-23(25)18-13-7-6-12-17(18)22-16-11-5-4-10-15(16)20(26)21-19(22)14-8-2-1-3-9-14/h1-3,6-9,12-13H,4-5,10-11H2

InChI Key

UAXFACFEMQKYBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization via α-Aminoamidines and Bis-Benzylidene Cyclohexanones

A notable method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in the presence of bases such as sodium hydride (NaH) in dimethylformamide (DMF) solvent. This reaction yields 5,6,7,8-tetrahydroquinazoline derivatives with aryl substituents at the 2- and 4-positions. The process is characterized by:

  • Mild reaction conditions.
  • Good to excellent yields (19–28% reported for some derivatives).
  • Easy workup procedures.

The presence of protecting groups at the C2-tert-butyl moiety allows further functionalization after deprotection, which can be adapted for introducing the 2-nitrophenyl group.

Multi-Component Imino Diels-Alder Cycloaddition

Another efficient approach is the BiCl3-catalyzed three-component imino Diels-Alder cycloaddition involving:

  • Toluidine derivatives (e.g., 2-nitroaniline).
  • Nitrobenzaldehydes (e.g., 2-nitrobenzaldehyde).
  • N-vinylpyrrolidin-2-one or similar dienophiles.

This one-pot reaction proceeds smoothly at room temperature in acetonitrile (MeCN), yielding N-(2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) derivatives with high yields (up to 95%). Although this method is reported for tetrahydroquinoline derivatives, it provides a valuable synthetic framework adaptable for tetrahydroquinazoline analogs by modifying the amine and aldehyde components.

Thionation of Quinazolinone Precursors

The conversion of quinazolinone intermediates to the corresponding thione derivatives is typically achieved by treatment with thionating agents such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent. This step replaces the carbonyl oxygen at the 4-position with sulfur, yielding the 4(1H)-thione functionality.

  • The reaction is usually performed under reflux in solvents like toluene or pyridine.
  • The thionation step is critical for obtaining the target this compound.
  • Purification is commonly done by recrystallization or chromatography.

Representative Synthetic Scheme

Step Reagents/Conditions Outcome Yield (%) Notes
1. Formation of α-aminoamidine intermediate Reaction of appropriate amines with amidines Intermediate for cyclization Variable Precursor for ring closure
2. Cyclization with bis-benzylidene cyclohexanone NaH, DMF, room temp to mild heating 5,6,7,8-tetrahydroquinazoline core 19–28% Protecting groups may be present
3. Introduction of 2-nitrophenyl substituent Use of 2-nitroaniline or 2-nitrobenzaldehyde derivatives Substituted tetrahydroquinazoline High (up to 95% in related systems) Multi-component reactions possible
4. Thionation P4S10 or Lawesson’s reagent, reflux Conversion to 4(1H)-thione High Essential for thione formation

Detailed Research Findings

  • The use of α-aminoamidines with bis-benzylidene cyclohexanones provides a versatile route to tetrahydroquinazoline derivatives with aryl substitutions, including nitro groups, under mild conditions and with good yields.
  • Multi-component imino Diels-Alder reactions catalyzed by BiCl3 offer a straightforward, one-pot synthesis of nitrophenyl-substituted tetrahydroquinoline derivatives, which can be adapted for quinazoline analogs. This method is notable for its operational simplicity and high yields.
  • Thionation reactions are well-established for converting quinazolinones to quinazoline-4-thiones, with reagents like P4S10 providing efficient sulfur incorporation[general synthetic knowledge].
  • Spectroscopic characterization (1H NMR, 13C NMR, IR, and mass spectrometry) confirms the structure and purity of the synthesized compounds, with characteristic signals for the nitro group, aromatic protons, and thione functionality.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
α-Aminoamidine + bis-benzylidene cyclohexanone α-Aminoamidine, bis-benzylidene cyclohexanone, NaH, DMF Mild heating, inert atmosphere Good yields, mild conditions, easy workup Moderate yields (19–28%) reported
BiCl3-catalyzed imino Diels-Alder Toluidine, nitrobenzaldehyde, N-vinylpyrrolidin-2-one, BiCl3 Room temp, MeCN solvent One-pot, high yields (up to 95%), simple purification Primarily for tetrahydroquinoline; adaptation needed
Thionation of quinazolinone P4S10 or Lawesson’s reagent Reflux in toluene or pyridine High conversion to thione Requires careful handling of reagents

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Key Observations:

  • Steric Influences : Bulky substituents (e.g., o-tolyl in ) may hinder molecular packing or enzyme interactions compared to the planar nitro group.
  • Halogen Interactions : The bromine in could facilitate halogen bonding in crystal engineering or biological targeting, a feature absent in the nitro derivative.

Biological Activity

1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that typically include the condensation of appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Table 1: Characterization Data

TechniqueObserved Values
Molecular Formula C20_{20}H17_{17}N3_3O2_2S
Molecular Weight 365.43 g/mol
Melting Point >300 °C
IR Peaks 3403 (N-H), 1598 (C=C), 1365 (CH3_3), 1219 (C-S)
NMR Signals δ (DMSO): 1.25 (s, CH3_3), 4.28 (d, N-H), 6.68 (d, CH)

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HepG-2 and MDA-MB-231. The mechanism often involves inhibition of key signaling pathways associated with tumor growth.

A study demonstrated that certain quinazoline derivatives had IC50 values ranging from 22.76 µM to 22.94 µM against A2780 cells, indicating their potential as anticancer agents .

Antioxidant Activity

The antioxidant potential of quinazoline derivatives has also been explored. In vitro assays revealed that some compounds exhibited IC50 values around 57.99 µM in scavenging free radicals, suggesting their utility in mitigating oxidative stress-related diseases .

Antiviral Properties

Emerging studies have suggested that thione derivatives possess antiviral activity. For example, compounds with structural similarities to this compound have shown effectiveness against various viruses in vitro. The mechanisms may involve inhibition of viral replication or interference with viral entry into host cells .

Case Study 1: Anticancer Efficacy

In a controlled study involving the administration of synthesized quinazoline derivatives to cancer cell lines, it was observed that these compounds induced apoptosis through caspase activation pathways. The study highlighted that the presence of the nitrophenyl group significantly enhanced the cytotoxicity compared to other derivatives lacking this moiety.

Case Study 2: Antioxidant Evaluation

Another investigation assessed the antioxidant capacity of quinazoline derivatives using DPPH radical scavenging assays. Results indicated that certain modifications in the molecular structure led to improved antioxidant activity, which was attributed to enhanced electron-donating ability of the thione functional group.

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